molecular formula C10H17NO4 B13327512 Diethyl 2-(azetidin-3-yl)malonate

Diethyl 2-(azetidin-3-yl)malonate

Cat. No.: B13327512
M. Wt: 215.25 g/mol
InChI Key: QODHHXJBAOOZLR-UHFFFAOYSA-N
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Description

Diethyl 2-(azetidin-3-yl)malonate is a malonic acid derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the C2 position of the malonate core. Azetidine’s ring strain and basic nitrogen likely enhance reactivity compared to bulkier or less-polar substituents, making this compound valuable in medicinal chemistry and heterocyclic synthesis .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

diethyl 2-(azetidin-3-yl)propanedioate

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)8(7-5-11-6-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3

InChI Key

QODHHXJBAOOZLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CNC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(azetidin-3-yl)malonate typically involves the alkylation of diethyl malonate with an azetidine derivative. One common method is the reaction of diethyl malonate with 3-azetidinyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(azetidin-3-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Solvents: Ethanol, tetrahydrofuran (THF)

    Catalysts: Acid catalysts for hydrolysis reactions

Major Products Formed

    Alkylation: Monoalkylated or dialkylated malonates

    Hydrolysis: Carboxylic acids

    Decarboxylation: Substituted azetidines

Mechanism of Action

The mechanism of action of diethyl 2-(azetidin-3-yl)malonate involves the formation of reactive intermediates, such as enolates, which can undergo nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituents:

Compound Name Substituent Group Key Structural Feature
Diethyl 2-(azetidin-3-yl)malonate Azetidine 4-membered N-heterocycle
Dimethyl 2-(chromeno[2,3-b]pyridin-5-yl)malonate Chromeno-pyridine Fused aromatic system
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridine-methylene Conjugated aromatic substituent
Diethyl 2-(but-3-ynyl)malonate Butynyl Linear alkynyl chain
Diethyl (3-methylbut-2-enyl)malonate Prenyl (isoprenoid) Branched alkenyl group

Impact of Substituents :

  • Azetidine : The small, strained ring increases electrophilicity at the malonate core, favoring nucleophilic additions or cyclizations. Its basic nitrogen may also participate in hydrogen bonding or catalysis .
  • Alkynyl/Alkenyl : These groups enable click chemistry (e.g., Huisgen cycloaddition) or polymerization reactions .
This compound (Hypothetical Route)
  • Alkylation of Diethyl Malonate : Reaction with azetidin-3-yl halides under basic conditions (e.g., K₂CO₃/DMF), analogous to the synthesis of di-t-butyl 2-methyl-2-(2-nitrobenzyl)malonate .
  • Multicomponent Reactions (MCRs): MCRs involving aldehydes, amines, and malonates, as seen in chromeno-pyridine malonate synthesis .

Physical and Chemical Properties

Property This compound (Predicted) Diethyl (3-methylbut-2-enyl)malonate Diethyl 2-(but-3-ynyl)malonate
Molecular Weight ~227 g/mol 228.28 g/mol 212.24 g/mol
Boiling Point N/A 127°C (11 Torr) 128–130°C (11 Torr)
Density ~1.1 g/cm³ 0.9938 g/cm³ 1.4428 (refractive index at 15°C)
Solubility Polar aprotic solvents (e.g., DMSO, DMF) Ethanol, ether Ethanol, dichloromethane

Key Observations :

  • Azetidine Derivative : Higher polarity due to the N-heterocycle, likely increasing solubility in polar solvents.
  • Alkynyl/Alkenyl Derivatives: Lower polarity results in compatibility with non-polar reaction media.
This compound
  • Reactivity : The strained azetidine ring may undergo ring-opening reactions or act as a ligand in metal-catalyzed processes.
  • Applications: Potential intermediate in β-lactam antibiotic synthesis or kinase inhibitors due to structural similarity to bioactive azetidines.
Analogs’ Reactivity
  • Chromeno-pyridine Malonates: Used in heterocyclic synthesis (e.g., antitumor agents) via cycloadditions or nucleophilic substitutions .
  • Pyridinylmalonates : Participate in dipolar cycloadditions with arynes to form indole-fused systems .
  • Butynylmalonates : Serve as alkynylation reagents in cross-coupling reactions .

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